molecular formula C26H26FNO5 B2982364 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone CAS No. 486426-07-7

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

Cat. No. B2982364
CAS RN: 486426-07-7
M. Wt: 451.494
InChI Key: FWCREBKMFNFVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups. For example, the isoquinoline group might be formed through a Bischler-Napieralski reaction or a Pictet-Spengler reaction. The ether and ketone groups could be introduced through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline group is a planar, aromatic system, which could contribute to the overall stability of the molecule. The ether and ketone groups could introduce polarity to the molecule, affecting its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether groups might be susceptible to acid-catalyzed cleavage, while the ketone group could undergo reactions like nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

A detailed study revealed that aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, similar in structure to the chemical compound , can undergo partial O-demethylation through controlled acid hydrolysis. This process elucidates the preferential cleavage at specific methoxyl positions depending on the isomer, showcasing the compound's reactivity and potential for derivative synthesis (Brossi & Teitel, 1970). Additionally, the synthesis of positional isomers and their fluorescence sensing properties for metal ions indicate the compound's utility in developing sensitive materials for detecting environmental and biological metal ions (Hazra et al., 2018).

Crystallographic Analysis and Molecular Interactions

The crystallographic analysis of closely related compounds has shown the impact of "organic fluorine" on crystal packing. These studies provide insights into weak interactions in the solid state, which is crucial for understanding the material properties of pharmaceuticals and organic electronic materials (Choudhury et al., 2003).

Enzymatic Degradation Studies

Research into the enzymatic degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which share structural similarities with the compound , has advanced our understanding of natural degradation processes. This knowledge can be applied to the development of bioremediation strategies and the sustainable processing of lignin-based materials (Kawai et al., 1988).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with other molecules, both in chemical reactions and in potential biological targets .

properties

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO5/c1-30-24-14-18-12-13-28(26(29)17-33-20-6-4-3-5-7-20)23(22(18)15-25(24)31-2)16-32-21-10-8-19(27)9-11-21/h3-11,14-15,23H,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCREBKMFNFVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

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